5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole
Description
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is a 1,2,4-oxadiazole derivative featuring a tert-butyl carbamate (Boc)-protected amino methyl group at the 5-position and a 4-fluorophenyl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZKFSGYPWRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137753 | |
| Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-53-3 | |
| Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as tert-butyl N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate, is a derivative of 1,2,4-oxadiazole. The 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities. Therefore, the primary targets of this compound could be various infectious agents.
Mode of Action
1,2,4-oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties. This property could play a role in their interaction with the targets, potentially leading to the inhibition of the infectious agents.
Result of Action
The compound exhibits anti-infective activities, indicating that its action results in the inhibition of infectious agents. Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects, suggesting that this compound might also have similar effects.
Biological Activity
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the oxadiazole ring, which is known for its role in various biological activities. The presence of the tert-butoxycarbonyl group enhances its solubility and stability, potentially improving its bioavailability.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, a study reported that a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cell lines . The mechanism involves the inhibition of specific kinases and enzymes associated with cancer proliferation.
Antimicrobial Properties
The compound also shows promising antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens . The oxadiazole moiety has been linked to mechanisms that disrupt bacterial cell wall synthesis and inhibit metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented extensively. Compounds within this class have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may act on specific receptors involved in pain and inflammation pathways.
- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A recent study evaluated several oxadiazole derivatives for their anticancer activity. The compound exhibited moderate cytotoxicity against various cancer cell lines with an IC50 ranging from 70 to 100 µM. The study highlighted the potential for further modifications to enhance potency .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives significantly inhibited bacterial growth at concentrations as low as 25 µg/mL .
Summary Table of Biological Activities
| Activity | Mechanism | IC50/Effectiveness |
|---|---|---|
| Anticancer | Enzyme inhibition | IC50 ~ 92.4 µM against multiple lines |
| Antimicrobial | Disruption of cell wall synthesis | Effective at ~25 µg/mL |
| Anti-inflammatory | COX inhibition | Significant reduction in inflammation |
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Oxadiazole Ring | A five-membered ring containing two nitrogen atoms and one oxygen atom, known for its biological activity. |
| tert-Butyloxycarbonyl Group | A common protecting group in organic synthesis that enhances stability and solubility. |
| 4-Fluorophenyl Substituent | Introduces electronic effects that may improve binding affinity to biological targets. |
Medicinal Chemistry
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole has shown promise in medicinal chemistry due to its potential pharmacological effects. Key areas of application include:
- Antimicrobial Activity : Compounds with oxadiazole structures have been studied for their antimicrobial properties, potentially serving as lead compounds in drug development.
- Anticancer Research : The unique structural features of this compound may contribute to selective cytotoxicity against cancer cells, making it a candidate for anticancer drug development.
- Enzyme Inhibition Studies : Interaction studies focusing on binding affinities to specific enzymes or receptors can provide insights into the compound's mechanism of action.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple key reactions, allowing for the generation of various derivatives that can be tested for enhanced biological activity. The presence of the Boc group allows for further functionalization, enabling researchers to tailor compounds for specific therapeutic targets.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antibacterial Properties : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity against various strains of bacteria, suggesting that this compound could be developed into a novel antibiotic agent.
- Anticancer Activity Investigation : Preliminary studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxadiazole Derivatives
The following table summarizes key structural and functional differences between 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole and analogous compounds:
*Calculated using molecular formula and standard atomic weights.
Key Observations:
Structural Variations and Bioactivity: The Boc-aminomethyl group in the target compound distinguishes it from sulfonyl- or halogen-substituted analogs. While sulfonyl groups (e.g., methylsulfonyl in , quinolinylsulfonyl in ) are associated with antimicrobial and anticancer activities, the Boc group may reduce reactivity but improve stability for in vivo applications. The 4-fluorophenyl moiety is a common feature across multiple compounds, suggesting its role in enhancing target binding via hydrophobic or π-π interactions.
Antimicrobial Potential: 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrates protective effects against Xanthomonas oryzae (Xoo) in rice by mitigating chlorophyll degradation, though efficacy is inferior to bismerthiazole . This highlights the influence of the 1,3,4-oxadiazole core (vs. 1,2,4-oxadiazole) on bioactivity.
Anticancer Activity: The quinolinylsulfonylmethyl derivative in exhibits potent EGFR inhibition (IC50 ~4 μM), underscoring the importance of bulky sulfonyl groups in kinase targeting. The Boc-aminomethyl group in the target compound may sterically hinder similar interactions, necessitating structural optimization for therapeutic use.
Synthetic Utility :
- Simpler analogs like 5-chloro-3-(4-fluorophenyl)-1,2,4-oxadiazole serve as intermediates for further functionalization, whereas the Boc-protected compound could act as a precursor for amine-bearing drug candidates.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-(tert-Butyloxycarbonylamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole?
The compound is typically synthesized via a multi-step route involving:
Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC·HCl) with HOBt to activate carboxylic acid intermediates for oxadiazole ring formation .
Cyclocondensation : Reaction of amidoximes with activated esters under reflux conditions (e.g., in DMF or THF) to form the 1,2,4-oxadiazole core .
Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced using Boc-anhydride under basic conditions (e.g., NaHCO₃) to protect the amine functionality .
Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures is recommended .
Advanced Synthesis: Optimizing Reaction Conditions
Q. Q2. How can reaction conditions be systematically optimized for higher yields of the target oxadiazole?
A factorial Design of Experiments (DOE) approach is advised:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄ at 0.5–5 mol%), and stoichiometry of intermediates.
- Monitoring : Track reaction progress via TLC (silica gel, UV detection) or HPLC.
- Case Study : Evidence from analogous oxadiazole syntheses shows that THF with 2 mol% Pd catalyst at 80°C improved yields by 15–20% compared to DMF .
Basic Characterization Techniques
Q. Q3. What spectroscopic methods are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm, coupling patterns) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Spectral Analysis
Q. Q4. How can conflicting spectral data (e.g., ambiguous NOESY or ¹³C signals) be resolved?
- 2D NMR : Use HSQC and HMBC to assign overlapping signals, particularly for the oxadiazole ring and fluorophenyl group .
- X-ray Crystallography : If crystalline, resolve tautomerism or regiochemistry issues (e.g., oxadiazole vs. isoxazole isomers) .
- Reference Data : Compare with published spectra of structurally similar 1,2,4-oxadiazoles (e.g., 3-phenyl-5-methyl derivatives) .
Safety and Handling
Q. Q5. What are the critical safety protocols for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (skin/eye contact risks) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Biological Activity Screening
Q. Q6. How can researchers design in vitro assays to evaluate this compound’s antimicrobial potential?
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Cytotoxicity : Pair with mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Mechanistic Studies : Use molecular docking to predict binding to bacterial targets (e.g., dihydrofolate reductase) .
Stability and Storage
Q. Q7. What storage conditions prevent decomposition of the Boc-protected amine?
- Temperature : Store at –20°C in amber vials to avoid light-induced degradation.
- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the Boc group.
- Accelerated Stability Testing : Monitor decomposition (e.g., via HPLC) at 40°C/75% RH over 4 weeks to predict shelf life .
Computational Modeling
Q. Q8. How can DFT/MD simulations guide the study of this compound’s reactivity?
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Model solvation effects (e.g., in water/DMSO) to assess aggregation tendencies or membrane permeability .
- Validation : Cross-check computed IR spectra with experimental data to refine force fields .
Data Contradictions in Synthesis
Q. Q9. How should researchers address inconsistent yields in oxadiazole ring formation?
- Intermediate Analysis : Isolate and characterize intermediates (e.g., amidoximes) to identify side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test alternatives to Pd (e.g., CuI or NiCl₂) for improved regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor cyclization over dimerization .
Regioselectivity in Functionalization
Q. Q10. What strategies control regioselectivity when modifying the oxadiazole core?
- Protecting Groups : Use tert-butyl esters to block undesired substitution at the 5-position .
- Directed Metalation : Employ directing groups (e.g., methoxy) to guide palladium-catalyzed cross-coupling reactions .
- Steric Effects : Bulkier substituents (e.g., 4-fluorophenyl) favor functionalization at less hindered sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
